molecular formula C7H7ClO2 B1590030 3-Chloro-4-methoxyphenol CAS No. 18093-12-4

3-Chloro-4-methoxyphenol

Cat. No. B1590030
Key on ui cas rn: 18093-12-4
M. Wt: 158.58 g/mol
InChI Key: DXUDPAQOAABPAE-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

The above prepared 3-chloro-4-methoxy-phenol (2.379 g, 13.5 mmol, corrected for purity) was dissolved in 21 mL of trifluoroacetic acid and treated with hexamethylene tetramine (2.313 g, 1.25 eq.), and the mixture was then stirred at 85° C. over night. Cooling, pouring onto crashed ice, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, heptane/AcOiPr=82/18), followed by crystallization from heptane/AcOEt, produced finally 1.030 g of the title compound as yellow crystals.
Quantity
2.379 g
Type
reactant
Reaction Step One
Quantity
2.313 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:23](O)=[O:24]>>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:23]=[O:24])=[C:4]([OH:10])[CH:3]=1

Inputs

Step One
Name
Quantity
2.379 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)O
Step Two
Name
Quantity
2.313 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 85° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
ADDITION
Type
ADDITION
Details
pouring
EXTRACTION
Type
EXTRACTION
Details
ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
followed by crystallization from heptane/AcOEt

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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